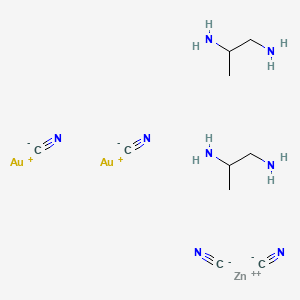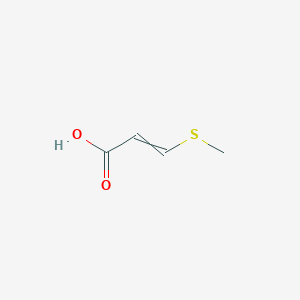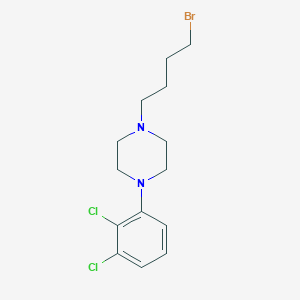
1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a bromobutyl group and a dichlorophenyl group attached to a piperazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine typically involves the reaction of 1-(2,3-dichlorophenyl)piperazine with 1,4-dibromobutane. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromobutyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichlorophenyl group to a more reduced state, such as forming a dihydro derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, or sodium alkoxide. Reaction conditions typically involve heating in a polar aprotic solvent.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include substituted piperazines with various functional groups.
Oxidation: Products include N-oxides or other oxidized derivatives.
Reduction: Products include reduced forms of the dichlorophenyl group.
科学研究应用
1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as receptors and enzymes.
Chemical Biology: It serves as a probe to study the mechanisms of action of various biological processes.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. The bromobutyl and dichlorophenyl groups play a crucial role in determining the binding affinity and specificity of the compound. The piperazine ring provides a scaffold that allows for the proper orientation of these functional groups, facilitating their interaction with the target.
相似化合物的比较
Similar Compounds
- 1-(4-Chlorobutyl)-4-(2,3-dichlorophenyl)piperazine
- 1-(4-Bromobutyl)-4-(2,4-dichlorophenyl)piperazine
- 1-(4-Bromobutyl)-4-(2,3-difluorophenyl)piperazine
Uniqueness
1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine is unique due to the specific combination of the bromobutyl and dichlorophenyl groups. This combination imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in medicinal chemistry and biological research. The presence of the bromine atom in the butyl chain can influence the compound’s reactivity and interaction with biological targets, distinguishing it from other similar compounds.
属性
CAS 编号 |
874661-64-0 |
|---|---|
分子式 |
C14H19BrCl2N2 |
分子量 |
366.1 g/mol |
IUPAC 名称 |
1-(4-bromobutyl)-4-(2,3-dichlorophenyl)piperazine |
InChI |
InChI=1S/C14H19BrCl2N2/c15-6-1-2-7-18-8-10-19(11-9-18)13-5-3-4-12(16)14(13)17/h3-5H,1-2,6-11H2 |
InChI 键 |
OBHGMKMDASJEMB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCCBr)C2=C(C(=CC=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


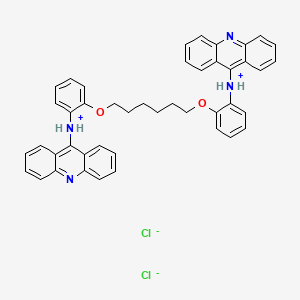
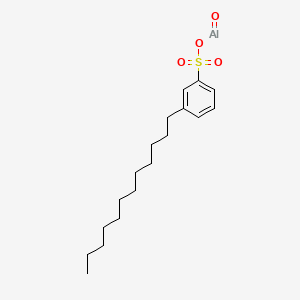



![1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester](/img/structure/B13786455.png)

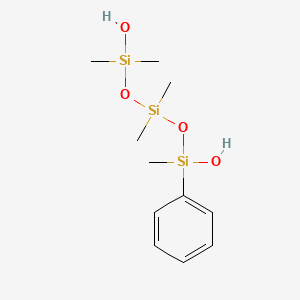
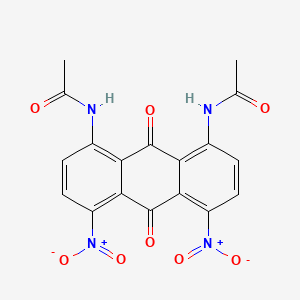
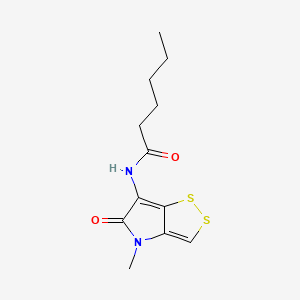
![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]-](/img/structure/B13786480.png)
![N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride](/img/structure/B13786491.png)
